molecular formula C28H46N2O6 B1256877 amphimedoside A

amphimedoside A

Cat. No.: B1256877
M. Wt: 506.7 g/mol
InChI Key: AKXRKGGBNUIIRB-RKFAPSRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amphimedoside A is a β-glucopyranosyl-3-alkylpyridine alkaloid isolated from marine sponges of the genus Amphimedon, collected from Hachijo Island, Japan . Structurally, it consists of a pyridine core linked to a β-glucopyranose sugar moiety and a long alkyl chain. This compound exhibits cytotoxic activity against P388 murine leukemia cells, with an IC50 value of 90.0 µM . This compound belongs to a family of pyridine glycosides, including amphimedosides B–E, which share structural similarities but differ in alkyl chain configurations and acetylenic bond positions .

Properties

Molecular Formula

C28H46N2O6

Molecular Weight

506.7 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[methoxy(16-pyridin-3-ylhexadec-11-ynyl)amino]oxane-3,4,5-triol

InChI

InChI=1S/C28H46N2O6/c1-35-30(28-27(34)26(33)25(32)24(22-31)36-28)20-15-13-11-9-7-5-3-2-4-6-8-10-12-14-17-23-18-16-19-29-21-23/h16,18-19,21,24-28,31-34H,2-5,7,9-15,17,20,22H2,1H3/t24-,25-,26+,27-,28-/m1/s1

InChI Key

AKXRKGGBNUIIRB-RKFAPSRVSA-N

Isomeric SMILES

CON(CCCCCCCCCCC#CCCCCC1=CN=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CON(CCCCCCCCCCC#CCCCCC1=CN=CC=C1)C2C(C(C(C(O2)CO)O)O)O

Synonyms

amphimedoside A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Cytotoxic Comparison with Amphimedosides B–E

Amphimedoside A is part of a series of glycosidal alkaloids (amphimedosides A–E) with varying cytotoxic potencies (Table 1). Key structural differences include:

  • Amphimedoside B (138) : A positional isomer of amphimedoside C, differing in the acetylenic bond position .
  • Amphimedoside C (137) : Shares the same molecular formula as amphimedoside B (C26H42N2O6) but exhibits significantly higher cytotoxicity (IC50 = 10.4 µM) .
  • Amphimedoside D (139) : The most potent in the series, with an IC50 of 0.9 µM, suggesting that structural modifications (e.g., alkyl chain length or sugar moiety orientation) critically enhance activity .
  • Amphimedoside E (140): Moderately active (IC50 = 4.5 µM), indicating that minor structural changes drastically alter bioactivity .

Table 1. Cytotoxic Activities of Amphimedosides A–E Against P388 Cells

Compound IC50 (µM) Structural Feature(s)
This compound 90.0 β-glucopyranose, alkylpyridine core
Amphimedoside B 23.0 Positional isomer of C (acetylenic bond)
Amphimedoside C 10.4 Dual antiviral activity (SARS-CoV-2 enzymes)
Amphimedoside D 0.9 Optimized alkyl chain configuration
Amphimedoside E 4.5 Modified sugar moiety
Comparison with Other 3-Alkylpyridine Alkaloids

This compound is structurally related to hachijodines (141–147) and pyrinodemins (150–153), which are 3-alkylpyridine derivatives isolated from Xestospongia and Amphimedon species . For example:

  • Hachijodine E (145): Exhibits cytotoxicity but lacks glycosylation, suggesting that the β-glucopyranose moiety in amphimedosides may reduce membrane permeability or alter target binding .
  • N-Methylniphatyne A (148): A non-glycosylated 3-alkylpyridine alkaloid from Xestospongia sp. with potent activity against PANC-1 cells (IC50 = 16 µM), highlighting the role of methylation in enhancing cytotoxicity .
Divergent Bioactivities: Cytotoxicity vs. Antiviral Potential

While this compound is primarily cytotoxic, amphimedoside C (137) demonstrates dual inhibition of SARS-CoV-2 RdRp and 3CL protease, with binding energies (−127.3 kJ/mol for 3CLpro and −47.9 kJ/mol for RdRp) comparable to remdesivir . This divergence underscores the multifunctionality of Amphimedon metabolites:

  • Amphimedoside C’s antiviral efficacy is attributed to its stable interactions with catalytic residues (e.g., Gln189, Met165) in SARS-CoV-2 enzymes .
  • In contrast, this compound’s lower cytotoxicity may result from reduced membrane penetration due to its bulky glycoside group .

Table 2. Key Functional Differences Between this compound and C

Property This compound Amphimedoside C
Primary Bioactivity Cytotoxicity (P388 cells) Antiviral (SARS-CoV-2 enzymes)
IC50 90.0 µM 10.4 µM (P388 cells)
Binding Energy (3CLpro) N/A −127.3 kJ/mol
Structural Advantage Glycosylation Optimized alkyl chain

Q & A

Q. What are the standard methodologies for isolating and purifying amphimedoside A from marine sponges?

Isolation typically involves solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Purity is validated via NMR and mass spectrometry . Researchers must document biological source details (species, collection location) and solvent systems to ensure reproducibility .

Q. Which in vitro assays are commonly used to evaluate the bioactivity of this compound?

Cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial disk diffusion, and enzyme inhibition studies (e.g., kinase assays) are standard. Controls must include solvent-only and positive controls (e.g., doxorubicin for cytotoxicity) to validate results . Replication (n ≥ 3) and statistical analysis (e.g., ANOVA) are critical to confirm significance .

Q. How can structural elucidation of this compound be optimized using spectroscopic techniques?

Combine 1D/2D NMR (¹H, ¹³C, COSY, HMBC) for planar structure determination, with high-resolution mass spectrometry (HRMS) for molecular formula. X-ray crystallography is preferred for absolute configuration but requires high-purity crystals. Cross-validate data with literature for known analogs .

Advanced Research Questions

Q. What experimental design strategies address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in sample purity, cell line specificity, or assay conditions. Use a factorial design to test variables:

  • Independent variables : Compound concentration, incubation time.
  • Dependent variables : IC₅₀ values, apoptosis markers. Include meta-analysis of existing studies to identify confounding factors (e.g., solvent polarity affecting bioavailability) .

Q. How can synthetic routes for this compound be improved to enhance yield and scalability?

Employ retrosynthetic analysis to identify bottlenecks. Modular synthesis using Suzuki-Miyaura coupling for aromatic segments and enzymatic catalysis for stereocontrol may improve efficiency. Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE) . Document all synthetic intermediates with spectral data .

Q. What computational approaches validate the mechanism of action of this compound in molecular targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and stability. Validate with in vitro target-specific assays (e.g., fluorescence polarization for protein-ligand interactions). Cross-reference with cheminformatics databases (ChEMBL, PubChem) for SAR trends .

Q. How should researchers resolve conflicting data on this compound’s pharmacokinetics in animal models?

Conduct comparative studies using standardized protocols:

  • Animal model : Rodent strain, age, sex.
  • Administration route : Intravenous vs. oral.
  • Analytical method : LC-MS/MS for plasma concentration. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Methodological and Reproducibility Considerations

Q. What are the best practices for documenting this compound research to ensure reproducibility?

  • Materials : Specify supplier, catalog number, purity (e.g., Sigma-Aldrich, ≥95%).
  • Data presentation : Use SI units, report mean ± SD, and include raw data in supplements .
  • Ethics : For in vivo studies, cite IACUC approval and ARRIVE guidelines .

Q. How can researchers minimize batch-to-batch variability in this compound isolation?

Standardize extraction protocols:

  • Fixed parameters : Sponge biomass-to-solvent ratio, sonication time.
  • Quality control : TLC/HPLC chromatograms for each batch .

Data Analysis and Presentation

Q. What statistical methods are appropriate for dose-response studies of this compound?

Nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Use Kolmogorov-Smirnov tests for normality and Tukey’s post-hoc test for multi-group comparisons . Report effect sizes and confidence intervals to contextualize significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.